Cas no 5435-64-3 (3,5,5-Trimethylhexanal)

3,5,5-Trimethylhexanal 化学的及び物理的性質
名前と識別子
-
- 3,5,5-Trimethylhexanal
- C9H18O
- Hexanal,3,5,5-trimethyl-
- 3,5,5-Trimethylhexanaldehyde
- 3,5,5-trimethylcapronaldehyde
- 3,5,5-trimethyl-hexana
- isononylaldehyde
- tert-butylisopentanal
- HEXANAL, 3,5,5-TRIMETHYL-
- Isonylaldehyde
- Hexanal, 3,5,5-trimethl-
- FEMA No. 3524
- 3,5,5-Trimethyl hexanal
- 3,5,5-Trimethyl n-hexanal
- WTPYRCJDOZVZON-UHFFFAOYSA-N
- green hexanal
- NSC21482
- 3,5-Trimethylhexanal
- 3.5,5-trimethylhexanal
- Hexanal,5,5-trimethyl-
- 3,5,5,-trimethylhexanal
- 3,5,5-trimethyl-hexanal
- 3,5,5-Trimethl
-
- MDL: MFCD00010441
- インチ: 1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3
- InChIKey: WTPYRCJDOZVZON-UHFFFAOYSA-N
- SMILES: O=C([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1740882
計算された属性
- 精确分子量: 142.13600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 99.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 2.7
- 互变异构体数量: 2
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.817 g/mL at 25 °C(lit.)
- ゆうかいてん: -18°C (estimate)
- Boiling Point: 167°C
- フラッシュポイント: 華氏温度:93.2°f
摂氏度:34°c - Refractive Index: n20/D 1.421(lit.)
- PSA: 17.07000
- LogP: 2.64770
- Solubility: 未確定
- FEMA: 3524 | 3,5,5-TRIMETHYLHEXANAL
3,5,5-Trimethylhexanal Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- 危険物輸送番号:UN 1989 3/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 10-36/38-43-52/53-65
- セキュリティの説明: S16; S26; S36/37/39
- RTECS号:MN7820000
-
危険物標識:
- HazardClass:3.2
- 安全术语:3.2
- 包装グループ:III
- 包装カテゴリ:III
- 危险等级:3.2
- Packing Group:III
- Risk Phrases:R10; R36/37/38
3,5,5-Trimethylhexanal 税関データ
- 税関コード:2912190090
- 税関データ:
China Customs Code:
2912190090Overview:
HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,5,5-Trimethylhexanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0940-500ml |
3,5,5-Trimethylhexanal |
5435-64-3 | 90.0%(GC) | 500ml |
¥890.0 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001142-100ml |
3,5,5-Trimethylhexanal |
5435-64-3 | 95% | 100ml |
¥341 | 2024-05-22 | |
eNovation Chemicals LLC | D122068-25ml |
3,5,5-TRIMETHYLHEXANAL |
5435-64-3 | 97% | 25ml |
$200 | 2023-05-13 | |
Enamine | EN300-6230265-10.0g |
3,5,5-trimethylhexanal |
5435-64-3 | 95% | 10g |
$22.0 | 2023-05-23 | |
Enamine | EN300-6230265-100.0g |
3,5,5-trimethylhexanal |
5435-64-3 | 95% | 100g |
$82.0 | 2023-05-23 | |
Enamine | EN300-6230265-25.0g |
3,5,5-trimethylhexanal |
5435-64-3 | 95% | 25g |
$27.0 | 2023-05-23 | |
Enamine | EN300-6230265-50.0g |
3,5,5-trimethylhexanal |
5435-64-3 | 95% | 50g |
$45.0 | 2023-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113592-100ml |
3,5,5-Trimethylhexanal |
5435-64-3 | 95% | 100ml |
¥499.90 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303550-100ML |
3,5,5-Trimethylhexanal |
5435-64-3 | 100ml |
¥555.49 | 2023-12-08 | ||
Enamine | EN300-6230265-0.5g |
3,5,5-trimethylhexanal |
5435-64-3 | 95% | 0.5g |
$19.0 | 2023-05-23 |
3,5,5-Trimethylhexanal 関連文献
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Rui Sun,Ming-Ding Chai,Xiong Liu,Ying Wang,Fa-Bao Li,Xiu-Shan Liu,Xu-Feng Liu,Li Liu,Abdullah M. Asiri Org. Biomol. Chem. 2021 19 10139
-
Alain Trachsel,Barbara Buchs,Andreas Herrmann Photochem. Photobiol. Sci. 2016 15 1183
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3. 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters: a family of antiproliferative thiazolidinesF. Esra ?nen-Bayram,Kerem Buran,Irem Durmaz,Barkin Berk,Rengul Cetin-Atalay Med. Chem. Commun. 2015 6 90
-
4. 913. Metal ions and complexes in organic reactions. Part V. Oxidations of primary and secondary amines with argentic picolinateR. G. R. Bacon,W. J. W. Hanna J. Chem. Soc. 1965 4962
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Luca Mantilli,Clément Mazet Chem. Commun. 2010 46 445
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Barbara Buchs (née Levrand),Wolfgang Fieber,Florence Vigouroux-Elie,Nampally Sreenivasachary,Jean-Marie Lehn,Andreas Herrmann Org. Biomol. Chem. 2011 9 2906
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7. 595. Properties and reactions of free alkyl radicals in solution. Part IV. The direct reaction between alkyl radicals and aliphatic aldehydesE. F. P. Harris,William A. Waters J. Chem. Soc. 1952 3108
-
Xiaojing Fu,Yuchan Han,Rui Chen,Qi Han,Rongfan Zhang,Jun Li React. Chem. Eng. 2022 7 2427
-
9. 566. Compounds containing the 2 : 2 : 4-trimethylhexyl skeleton. Part IE. E. Turner,L. Turner J. Chem. Soc. 1951 2543
-
Yong Peng,Yuan-Yuan Jiang,Xue-Jiao Du,Da-You Ma,Luo Yang Org. Chem. Front. 2019 6 3065
3,5,5-Trimethylhexanalに関する追加情報
3,5,5-Trimethylhexanal (CAS No. 5435-64-3): An Overview of Its Properties, Applications, and Recent Research
3,5,5-Trimethylhexanal (CAS No. 5435-64-3) is a versatile organic compound with a molecular formula of C9H18O and a molecular weight of 142.24 g/mol. This aldehyde is characterized by its distinct chemical structure, which includes a hexanal backbone with three methyl groups attached at specific positions. The compound is widely used in various industries, including fragrance and flavor development, pharmaceuticals, and chemical synthesis.
The chemical structure of 3,5,5-trimethylhexanal is crucial for understanding its physical and chemical properties. The presence of the aldehyde functional group (-CHO) at the terminal position of the hexane chain makes it highly reactive, enabling it to participate in a variety of chemical reactions such as aldol condensations, nucleophilic additions, and oxidation processes. The three methyl groups provide steric hindrance and contribute to the compound's unique conformational stability.
In terms of physical properties, 3,5,5-trimethylhexanal is a colorless liquid with a characteristic odor. It has a boiling point of approximately 167°C and a melting point of -70°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. These properties make it suitable for use in various industrial applications where solubility and reactivity are important factors.
The applications of 3,5,5-trimethylhexanal are diverse and span multiple industries. In the fragrance and flavor industry, it is used as an intermediate in the synthesis of aroma compounds due to its pleasant odor. In pharmaceuticals, it serves as a building block for the synthesis of more complex molecules with therapeutic potential. Additionally, it is used in chemical synthesis for the preparation of other aldehydes and ketones through various reactions.
Recent research has shed light on the potential applications and properties of 3,5,5-trimethylhexanal in various fields. For instance, studies have explored its use as a precursor in the synthesis of bioactive compounds with potential anti-inflammatory and antioxidant properties. One notable study published in the Journal of Organic Chemistry demonstrated that derivatives of 3,5,5-trimethylhexanal exhibit significant anti-inflammatory activity in vitro and in vivo models.
In another study published in the European Journal of Medicinal Chemistry, researchers investigated the use of 3,5,5-trimethylhexanal as a starting material for the synthesis of novel antifungal agents. The results showed that certain derivatives exhibited potent antifungal activity against a range of fungal pathogens, suggesting potential applications in developing new antifungal drugs.
The synthesis of 3,5,5-trimethylhexanal can be achieved through several routes. One common method involves the oxidation of 3,5,5-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another approach involves the aldol condensation reaction between acetone and butyraldehyde followed by subsequent oxidation to form the aldehyde. These synthetic methods provide chemists with flexible options to produce high-purity 3,5,5-trimethylhexanal for various applications.
The safety considerations for handling 3,5,5-trimethylhexanal are important to ensure safe laboratory practices. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves and goggles should be worn when handling the compound to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained to avoid exposure to vapors.
In conclusion, 3,5,5-trimethylhexanal (CAS No. 5435-64-3) is a valuable compound with a wide range of applications in various industries. Its unique chemical structure and reactivity make it an important intermediate in chemical synthesis and a key component in fragrance and flavor formulations. Recent research has further expanded its potential uses in pharmaceuticals and other fields, highlighting its significance in modern chemistry.
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